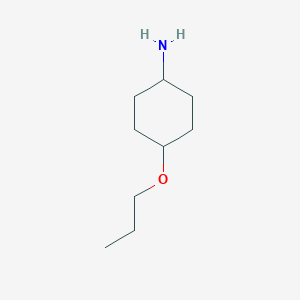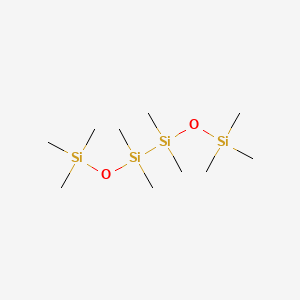
1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane
描述
1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane is a silicon-based compound with the molecular formula C10H30O2Si4. It is characterized by the presence of two trimethylsiloxy groups attached to a disilane backbone. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
准备方法
The synthesis of 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane typically involves the reaction of 1,2-dichlorotetramethyldisilane with trimethylsilanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane intermediates. The general reaction scheme is as follows:
Cl2Si2(CH3)4+2(CH3)3SiOH→(CH3)3SiOSi2(CH3)4OSi(CH3)3+2HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques.
化学反应分析
1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the siloxy groups.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups through reactions with reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and catalysts such as platinum or palladium. Major products formed from these reactions include various siloxane and silanol derivatives, which have applications in materials science and organic synthesis.
科学研究应用
1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and functionality.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices due to its biocompatibility.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives, owing to its excellent thermal and chemical stability.
作用机制
The mechanism by which 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. The compound can form stable complexes with metal ions and other electrophilic species, facilitating catalytic processes and enhancing the reactivity of other compounds. The pathways involved include the formation of siloxane linkages and the stabilization of reactive intermediates.
相似化合物的比较
1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane can be compared with other similar compounds, such as:
1,2-Bis(trimethylsiloxy)ethane: This compound has a similar structure but with an ethane backbone instead of a disilane backbone. It is used in similar applications but has different reactivity and stability profiles.
1,2-Bis(trimethylsiloxy)cyclobutene: This compound features a cyclobutene ring and is used in specialized organic synthesis applications. It has unique reactivity due to the strained ring system.
1,2-Bis(trimethylsiloxy)cyclohexene: This compound contains a cyclohexene ring and is used in the synthesis of complex organic molecules. It has different physical and chemical properties compared to the disilane derivative.
The uniqueness of this compound lies in its disilane backbone, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
属性
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]-dimethyl-trimethylsilyloxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H30O2Si4/c1-13(2,3)11-15(7,8)16(9,10)12-14(4,5)6/h1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODWRKSNZPGCKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)[Si](C)(C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30O2Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


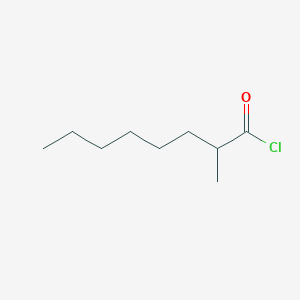
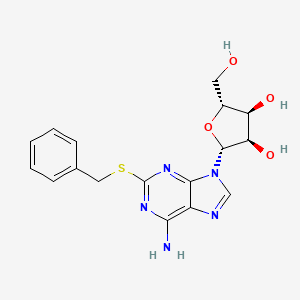
![5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B3266665.png)
![2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3266667.png)

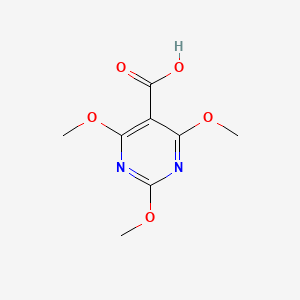
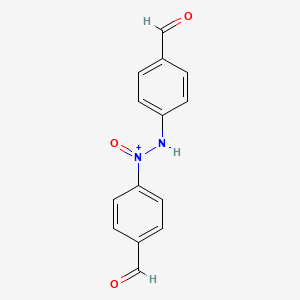
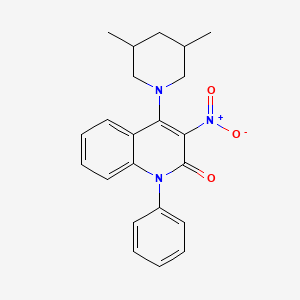
![2-({[(4-Methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3266724.png)

![1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro-](/img/structure/B3266733.png)
